molecular formula C8H4BrCl2N B13473111 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile

2-(4-Bromo-2,6-dichlorophenyl)acetonitrile

Cat. No.: B13473111
M. Wt: 264.93 g/mol
InChI Key: HVUHKUNGQXCSGG-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrCl2N It is a derivative of acetonitrile, where the acetonitrile group is attached to a phenyl ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile typically involves the reaction of 4-bromo-2,6-dichlorobenzyl chloride with sodium cyanide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:

[ \text{4-Bromo-2,6-dichlorobenzyl chloride} + \text{NaCN} \rightarrow \text{this compound} + \text{NaCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be substituted by nucleophiles.

    Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Substituted phenylacetonitriles.

    Oxidation: 2-(4-Bromo-2,6-dichlorophenyl)acetic acid.

    Reduction: 2-(4-Bromo-2,6-dichlorophenyl)ethylamine.

Scientific Research Applications

2-(4-Bromo-2,6-dichlorophenyl)acetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)acetonitrile
  • 2-(4-Chlorophenyl)acetonitrile
  • 2-(4-Fluorophenyl)acetonitrile

Uniqueness

2-(4-Bromo-2,6-dichlorophenyl)acetonitrile is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H4BrCl2N

Molecular Weight

264.93 g/mol

IUPAC Name

2-(4-bromo-2,6-dichlorophenyl)acetonitrile

InChI

InChI=1S/C8H4BrCl2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2

InChI Key

HVUHKUNGQXCSGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC#N)Cl)Br

Origin of Product

United States

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